Methods of Application: The effect of substitution of 9,10-substituted anthracenes was studied. Eight anthracenes with aromatic phenyl and thiophene substituents were synthesized, containing both electron donating and accepting groups .
Results or Outcomes: The substitutions were found to affect the UV/Vis absorption only to a small extent, however the fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% .
Summary of the Application: Anthracene-9,10-diol has various applications in scientific experiments, such as chemical synthesis, sensing, imaging, and detection. It can be used as a versatile precursor for the synthesis of various anthracene derivatives.
Anthracene-9,10-diol is an organic compound with the molecular formula . It is a dihydroxy derivative of anthracene, specifically formed by the reduction of 9,10-anthraquinone. The compound features two hydroxyl groups located at the 9 and 10 positions of the anthracene structure, which significantly influence its chemical properties and reactivity. Anthracene-9,10-diol is known for its solubility in alkaline solutions, making it a useful compound in various chemical processes and applications .
Anthracene-9,10-diol exhibits notable biological activity. Research indicates that it has potential antioxidant properties, which may contribute to its effectiveness in various biological systems. Additionally, it has been studied for its role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in cancer treatment strategies .
The synthesis of anthracene-9,10-diol can be achieved through several methods:
Anthracene-9,10-diol finds applications across multiple fields:
Studies on the interactions of anthracene-9,10-diol with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored for applications in catalysis and material science. Furthermore, the compound's interactions with biological molecules have implications for its use in medicinal chemistry .
Several compounds share structural similarities with anthracene-9,10-diol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Anthraquinone | Oxidized form; used in dye manufacturing | |
9-Hydroxyanthracene | Hydroxyl group at position 9; less soluble | |
1,8-Dihydroxyanthracene | Hydroxyl groups at positions 1 and 8; different reactivity | |
Anthrahydroquinone | Similar structure; used in various redox reactions |
Uniqueness of Anthracene-9,10-Diol: Anthracene-9,10-diol is unique due to its specific placement of hydroxyl groups at positions 9 and 10, which enhances its solubility and reactivity compared to other derivatives. Its biological activity also sets it apart from similar compounds that may not exhibit such properties .